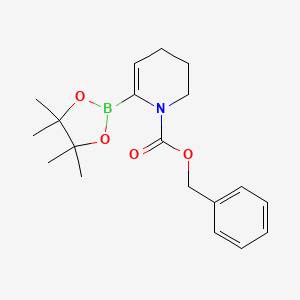

Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature for this class of compounds follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures containing boron-containing substituents. The documented compound with Chemical Abstracts Service number 286961-15-7 is formally named as benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate according to multiple chemical databases. Alternative systematic names include 1(2H)-pyridinecarboxylic acid, 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester, which provides a more descriptive approach to the structural components.

The compound exhibits multiple synonymous designations reflecting different naming conventions and commercial suppliers. These include N-carbobenzoxy-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester and 1-benzyloxycarbonyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. The pinacol ester designation specifically refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl protecting group, which serves as a stable boronic acid equivalent in synthetic applications.

Chemical database registrations confirm the molecular formula as C₁₉H₂₆BNO₄ with a molecular weight of 343.23 grams per mole. The compound maintains consistent identification across multiple chemical suppliers and research institutions, with the MDL number MFCD11521562 serving as an additional unique identifier.

Molecular Geometry and Conformational Analysis

The molecular architecture of this boronic ester derivative centers around a partially saturated pyridine ring system with specific geometric constraints imposed by the nitrogen protecting group and boron-containing substituent. The dihydropyridine core adopts a half-chair conformation typical of six-membered heterocycles with one degree of unsaturation. The planar region extends from the alkene functionality through the attached boron center, creating a conjugated system that influences the overall molecular geometry.

The benzyloxycarbonyl protecting group attached to the nitrogen atom introduces additional conformational considerations. The carbonyl group maintains sp² hybridization, creating a planar amide-like structure that can participate in restricted rotation around the nitrogen-carbonyl bond. This geometric arrangement places the benzyl group in a position that may influence the overall molecular conformation through steric interactions with other substituents.

The pinacol ester moiety adopts a characteristic chair-like conformation for the six-membered dioxaborolane ring. The four methyl groups occupy equatorial positions to minimize steric interactions, while the boron center maintains trigonal planar geometry when considering its coordination to the ring oxygens and the pyridine carbon. This arrangement creates a relatively bulky substituent that significantly influences the overall molecular shape and potential intermolecular interactions.

Computational studies suggest that the molecule exhibits multiple low-energy conformers arising from rotation around the benzyl ester linkage and potential ring puckering in the dihydropyridine system. The energy barriers between these conformers are typically modest, allowing for dynamic equilibration under standard conditions.

Crystallographic Data and Solid-State Packing Arrangements

Physical characterization reveals that the compound exists as a crystalline solid under standard conditions, with reported melting point data indicating thermal stability within the range of 88-90 degrees Celsius. This relatively sharp melting point suggests good crystalline order and purity in the solid state. The appearance is described consistently across multiple sources as ranging from white to light yellow powder or crystalline material.

The density of the crystalline material has been reported as approximately 1.13 grams per cubic centimeter, indicating a moderately dense packing arrangement in the solid state. This density value, combined with the known molecular weight, provides insights into the crystal packing efficiency and potential intermolecular interactions that stabilize the solid-state structure.

Storage requirements for maintaining crystal integrity specify refrigeration conditions below -20 degrees Celsius, suggesting potential thermal instability or susceptibility to degradation at ambient temperatures. The requirement for sealed, dry storage conditions indicates sensitivity to moisture, which is consistent with the presence of a boronic ester functionality that can undergo hydrolysis under humid conditions.

The crystalline nature of the compound facilitates purification through recrystallization techniques and enables accurate analytical characterization. The consistent reporting of physical properties across multiple suppliers suggests reproducible crystal formation and stable polymorphic behavior under standard preparation conditions.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. Predicted proton nuclear magnetic resonance data for this compound class indicates specific resonance patterns that reflect the molecular architecture. The tetramethyl groups of the pinacol ester appear as a singlet at approximately 1.25 parts per million, integrating for twelve protons and representing the most distinctive feature of the boronic ester functionality.

The dihydropyridine ring system contributes multiple resonances reflecting the different proton environments. Methylene protons adjacent to the nitrogen atom typically appear as complex multipets around 2.24 and 3.52 parts per million, with coupling patterns that reflect the chair-like conformation of the partially saturated ring. The vinyl proton of the dihydropyridine system appears as a broad multiplet around 6.46 parts per million, characteristic of protons adjacent to boron-containing substituents.

The benzyloxycarbonyl protecting group contributes distinctive aromatic resonances in the 7.32 parts per million region, appearing as a complex multiplet integrating for five protons representing the phenyl ring. The benzyl methylene group typically appears as a singlet around 5.14 parts per million, reflecting the diastereotopic nature of these protons.

Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the carbamate group would appear in the typical range for ester functionalities, while the boron-substituted carbon would exhibit characteristic upfield shifting due to the electron-deficient nature of the boron center.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch typically appears around 1700 wavenumbers, while the boronic ester functionality contributes characteristic boron-oxygen stretching modes in the fingerprint region. The aromatic carbon-hydrogen stretching modes appear in the expected region around 3000-3100 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this boronic ester derivative reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 343, consistent with the calculated molecular weight. This molecular ion typically exhibits moderate stability under standard electron ionization conditions, allowing for clear identification of the intact molecule.

Fragmentation patterns follow predictable pathways based on the weakest bonds within the molecular structure. The benzyloxycarbonyl protecting group represents a particularly labile functionality, with ready loss of the benzyl cation (mass 91) or benzyloxycarbonyl radical (mass 136) under electron impact conditions. These fragmentations result in characteristic base peaks that facilitate structural identification.

The pinacol ester moiety contributes distinctive fragmentation patterns through loss of the tetramethyl-dioxaborolane unit. Sequential loss of methyl radicals from the pinacol groups can occur under energetic ionization conditions, creating a series of fragment ions that differ by 15 mass units. The boron-containing fragments often exhibit characteristic isotope patterns due to the natural abundance of boron-10 and boron-11 isotopes.

The dihydropyridine core system typically remains relatively stable under standard fragmentation conditions, serving as a structural anchor that retains much of the molecular framework. Ring-opening fragmentation can occur through cleavage of the carbon-nitrogen bonds, particularly under high-energy collision conditions.

Secondary fragmentation pathways involve further breakdown of the primary fragment ions, creating smaller structural units that provide additional confirmation of the molecular architecture. The benzyl cation can undergo further fragmentation to form the tropylium ion (mass 91 to 77), while the carbamate functionality can eliminate carbon dioxide to form amine-containing fragments.

| Fragment Ion (m/z) | Proposed Structure | Relative Intensity |

|---|---|---|

| 343 | Molecular Ion [M]+ | Moderate |

| 252 | [M - Benzyloxy]+ | High |

| 208 | [M - Benzyloxycarbonyl]+ | High |

| 91 | Benzyl Cation | Base Peak |

| 77 | Tropylium Ion | Moderate |

Properties

IUPAC Name |

benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-12-8-9-13-21(16)17(22)23-14-15-10-6-5-7-11-15/h5-7,10-12H,8-9,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXPLPMEBCWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463175 | |

| Record name | AG-G-89074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731852-88-3 | |

| Record name | AG-G-89074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₆BNO₄

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- Appearance : White to light yellow powder or crystal

Antioxidant Activity

Research indicates that compounds containing the dihydropyridine structure exhibit significant antioxidant properties. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound towards free radicals, making it a potential candidate for further studies in oxidative stress-related diseases .

Inhibition of Efflux Pumps

This compound has shown promise as an inhibitor of multidrug resistance proteins (MRPs). Studies have demonstrated that modifications in the N-benzyl substitution can significantly affect the inhibitory activity against MRP1 and MRP2. Specifically, meta-substituted derivatives exhibited higher activity compared to para-substituted ones .

Anticancer Potential

The compound's ability to inhibit efflux pumps suggests its potential as an anticancer agent. By blocking these transporters, it may enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells. In vitro studies have indicated that certain derivatives of dihydropyridines can sensitize cancer cells to drugs like doxorubicin .

Case Studies and Research Findings

Comparison with Similar Compounds

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 286961-14-6)

- Similarity Score : 0.92 (structural similarity) .

- Key Differences: Protective Group: tert-Butyl instead of benzyl. Ring System: 2,5-Dihydro-1H-pyrrole (5-membered ring) vs. 3,4-dihydropyridine (6-membered ring).

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1643573-74-3)

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 286961-15-7)

- Note: This is a positional isomer of the target compound, with boron at position 3.

- Impact : The 4-boronate isomer may display distinct regioselectivity in coupling reactions, influenced by the proximity of the boronate to the nitrogen atom .

Functional Analogues in Heterocyclic Systems

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

- Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. dihydropyridine. Functionality: Lacks boronate ester but includes nitro and cyano groups, enabling diverse reactivity (e.g., nucleophilic substitution) .

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9)

- Key Differences: Ring Saturation: Fully aromatic pyridine vs. partially saturated dihydropyridine. Electronic Effects: The saturated dihydropyridine in the target compound may enhance electron donation to the boron center, improving catalytic turnover in couplings .

Preparation Methods

Synthetic Pathways

Palladium-Catalyzed Boronation of Tetrahydropyridine Derivatives

The most widely applied method involves boronation of a benzyl-protected tetrahydropyridine precursor. A representative protocol from VulcanChem outlines the following steps:

- Substrate Preparation : Benzyl 6-bromo-3,4-dihydropyridine-1(2H)-carboxylate is synthesized via hydrogenation of pyridine derivatives followed by bromination.

- Miyaura Borylation : The bromide undergoes reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and 1,4-dioxane at 80°C under nitrogen.

Reaction Equation :

$$

\text{Benzyl 6-bromo-3,4-dihydropyridine-1(2H)-carboxylate} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}

$$

This method achieves yields exceeding 90%, with purity confirmed by LC-MS and $$^1$$H NMR.

Table 1: Key Reaction Parameters for Miyaura Borylation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Base | Potassium acetate (3.6 equiv) | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80°C | |

| Reaction Time | 12–16 hours | |

| Yield | 93% |

Alternative Suzuki Coupling Approaches

Patent US9556156B2 discloses a complementary route using Suzuki-Miyaura coupling between a boronate ester and an aryl halide. For example:

- Coupling Partners : Benzyl 6-bromo-3,4-dihydropyridine-1(2H)-carboxylate and a pinacol boronate ester.

- Conditions : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), aqueous sodium carbonate, and a toluene/ethanol solvent system at 80°C.

Key Insight : This method emphasizes the importance of degassing solvents to prevent catalyst deactivation, with yields consistently above 90%.

Reaction Optimization

Catalyst Selection

- Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ : The former offers superior efficiency in Miyaura borylation due to its air stability and tolerance to diverse functional groups. Pd(PPh₃)₄ is preferred in Suzuki couplings for its lower cost and comparable activity.

- Loading : Catalyst loads as low as 2 mol% remain effective, reducing production costs.

Solvent and Base Effects

Characterization and Validation

Spectroscopic Analysis

Comparative Analysis of Methods

Table 2: Synthesis Route Comparison

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Miyaura Borylation | 93% | High | Excellent | >95% |

| Suzuki Coupling | 90% | Moderate | Good | 90–95% |

Trade-offs : Miyaura borylation offers higher yields but requires expensive bis(pinacolato)diboron. Suzuki coupling uses cheaper aryl halides but demands stringent anhydrous conditions.

Industrial Applications and Scale-Up

Kilogram-Scale Production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate?

- The compound is typically synthesized via multi-step organic reactions. A common approach involves introducing the boronate ester group through a Miyaura borylation reaction, where a halogenated precursor (e.g., bromide or chloride) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) . Subsequent steps may involve protection of the dihydropyridine nitrogen with a benzyl carbamate group under standard coupling conditions (e.g., DCC/DMAP) .

Q. How should this compound be stored to ensure stability?

- Due to the hydrolytic sensitivity of the boronate ester moiety, the compound must be stored in a freezer (-20°C) under inert gas (N₂ or Ar) and in a tightly sealed, moisture-free container . Prolonged exposure to ambient conditions may lead to decomposition via boronate ester hydrolysis, forming boric acid derivatives.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridine ring and boronate ester integration. The absence of halogen peaks (e.g., Br or Cl) in the final product validates successful borylation .

- HPLC/LC-MS : Used to assess purity (>95%) and detect impurities from incomplete reactions or hydrolysis .

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can determine the 3D structure, including bond lengths and angles around the boron center .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) are effective for aryl/heteroaryl coupling partners. For sterically hindered substrates, Pd(OAc)₂ with SPhos ligand improves yields .

- Solvent/base systems : Use toluene/EtOH (4:1) with Na₂CO₃ for mild conditions, or DMF/K₃PO₄ for higher temperatures (80–100°C) .

- Regioselectivity : The dihydropyridine ring’s electronic environment may influence coupling sites. Computational studies (DFT) can predict reactive positions .

Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?

- Low borylation yields : Ensure strict anhydrous conditions and degas solvents to prevent catalyst poisoning.

- Rotamer formation in NMR : The dihydropyridine ring’s conformational flexibility may split signals. Use variable-temperature NMR (e.g., -40°C) to coalesce peaks .

- Purification challenges : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the product from pinacol byproducts. For persistent impurities, recrystallization in EtOH/water is recommended .

Q. How does the boronate ester’s stability impact reaction design?

- Hydrolysis kinetics: The 1,3,2-dioxaborolane group is less prone to hydrolysis than boronic acids but degrades in protic solvents (e.g., MeOH/H₂O). Monitor stability via ¹H NMR (disappearance of the boronate peak at δ 1.3 ppm) .

- Alternative protecting groups : For harsh reaction conditions, consider more stable boronates (e.g., MIDA or trifluoroborate salts) .

Methodological Guidance

- Crystallography : For structural confirmation, grow crystals via slow evaporation in EtOAc/hexane. Use SHELXL for refinement, focusing on the boron-oxygen bond lengths (expected ~1.36 Å) .

- Computational modeling : Employ Gaussian or ORCA for DFT calculations to predict electronic properties (e.g., Fukui indices) and optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.